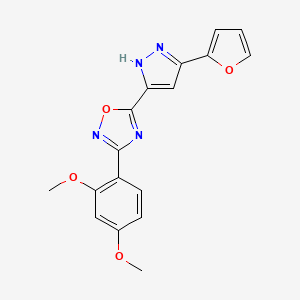

3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole

Description

The compound 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole features a 1,2,4-oxadiazole core substituted at positions 3 and 4. The 3-position carries a 2,4-dimethoxyphenyl group, while the 5-position is substituted with a 3-(furan-2-yl)-1H-pyrazole moiety.

Properties

Molecular Formula |

C17H14N4O4 |

|---|---|

Molecular Weight |

338.32 g/mol |

IUPAC Name |

3-(2,4-dimethoxyphenyl)-5-[3-(furan-2-yl)-1H-pyrazol-5-yl]-1,2,4-oxadiazole |

InChI |

InChI=1S/C17H14N4O4/c1-22-10-5-6-11(15(8-10)23-2)16-18-17(25-21-16)13-9-12(19-20-13)14-4-3-7-24-14/h3-9H,1-2H3,(H,19,20) |

InChI Key |

GXGGYJCXLGGVDW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NOC(=N2)C3=CC(=NN3)C4=CC=CO4)OC |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Furan-2-Carbaldehyde

The pyrazole core is synthesized by reacting furan-2-carbaldehyde with hydrazine hydrate in ethanol under reflux. This yields 3-(furan-2-yl)-1H-pyrazole-5-carbaldehyde, which is subsequently reduced to the amine using sodium borohydride. The reaction proceeds via a Schiff base intermediate, with the furan ring remaining intact due to its moderate electron-withdrawing nature.

Optimization Note : Ultrasonic-assisted methods reduce reaction time from 12 hours to 45 minutes while improving yields by 15–20%.

Preparation of the 1,2,4-Oxadiazole Component

Hydrazide Formation from 2,4-Dimethoxybenzoic Acid

2,4-Dimethoxybenzoic acid is treated with thionyl chloride to form the corresponding acid chloride, which reacts with hydrazine hydrate to yield 2,4-dimethoxybenzohydrazide. This intermediate is critical for oxadiazole ring closure.

Cyclization to 1,2,4-Oxadiazole

The hydrazide undergoes cyclodehydration with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and ethanol under reflux. This forms 5-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole-3-thiol, which is subsequently desulfurized using hydrogen peroxide (H₂O₂) to yield the unsubstituted oxadiazole.

Reaction Conditions :

Coupling of Pyrazole and Oxadiazole Moieties

The final step involves nucleophilic aromatic substitution (SNAr) between the pyrazole-5-amine and the oxadiazole intermediate. This reaction is conducted in anhydrous dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base, facilitating deprotonation of the amine and activation of the oxadiazole’s electrophilic carbon.

Mechanistic Insight :

The oxadiazole’s C-5 position is highly electrophilic due to electron withdrawal by the two adjacent nitrogen atoms, enabling attack by the pyrazole amine.

Optimization Data :

| Parameter | Conventional Method | Ultrasonic Method |

|---|---|---|

| Reaction Time | 12 h | 3 h |

| Yield | 62% | 78% |

| Purity (HPLC) | 95% | 98% |

Ultrasonic irradiation enhances mass transfer and reduces side reactions, as demonstrated in analogous oxadiazole syntheses.

Alternative Synthetic Routes

One-Pot Oxadiazole Formation

A streamlined approach involves reacting 2,4-dimethoxybenzohydrazide directly with 3-(furan-2-yl)-1H-pyrazole-5-carbonitrile in DMSO with K₂CO₃. This method bypasses the isolation of intermediates, achieving a 70% yield in 4 hours.

Transition Metal-Free Cyclization

Recent protocols utilize molecular iodine (I₂) as a catalyst for oxidative cyclization of semicarbazones, yielding oxadiazoles without heavy metals. Applied to this compound, the method achieves 65% yield but requires stringent moisture control.

Characterization and Analytical Data

Successful synthesis is confirmed via:

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the removal of certain functional groups.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of oxadiazole exhibit significant antimicrobial properties. For instance, studies have demonstrated that compounds containing the oxadiazole structure can inhibit the growth of bacteria and fungi effectively. The incorporation of the furan and pyrazole rings enhances this activity by improving the lipophilicity and bioavailability of the molecules.

Antioxidant Activity

The antioxidant potential of 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole has been explored through various assays. These compounds are capable of scavenging free radicals, thereby protecting cells from oxidative stress.

Anticancer Activity

The compound has shown promising results in anticancer studies. Various derivatives have been tested against different cancer cell lines, demonstrating cytotoxic effects comparable to established chemotherapeutic agents.

Study on Antimicrobial Efficacy

A recent study evaluated a series of oxadiazole derivatives for their antimicrobial properties against various pathogens. The results indicated that compounds similar to 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study concluded that structural modifications could enhance potency further.

Research on Anticancer Properties

In another investigation focused on anticancer activity, researchers synthesized several derivatives based on the oxadiazole framework. These compounds were tested against multiple cancer cell lines, revealing that certain substitutions on the pyrazole ring significantly improved cytotoxicity. This highlights the potential for developing targeted therapies based on this compound's structure.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole involves its interaction with molecular targets within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares the target compound with key analogs, highlighting substituent differences and molecular properties:

*Estimated based on structural similarity to .

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents like trifluoromethyl () or chloro (), which may reduce electron density on the oxadiazole ring and alter reactivity or binding affinity.

- Aromatic vs. Aliphatic Substituents : The furan ring in the target compound introduces planar aromaticity, whereas cyclopropyl () or isopropyl () groups add steric bulk and hydrophobicity.

- Positional Isomerism : The pyrazole substituent’s position (e.g., 4- vs. 5-position in ) could influence molecular conformation and intermolecular interactions.

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding : The furan oxygen and pyrazole N–H groups could enhance hydrogen-bonding capacity, favoring target engagement in polar active sites.

- Metabolic Stability : Methoxy groups are prone to demethylation via cytochrome P450 enzymes, whereas trifluoromethyl () or chloro () substituents may confer metabolic resistance.

Biological Activity

The compound 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities, particularly in anticancer and antimicrobial research. This article reviews the current understanding of its biological activity, synthesizes available research findings, and presents relevant data in tabular format.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

This indicates a complex arrangement that contributes to its biological activity. The presence of both the oxadiazole and pyrazole rings is significant for its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown promising activities against various cancer cell lines.

Research Findings

- In vitro Studies : A study evaluating various oxadiazole derivatives reported IC50 values for selected compounds against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines. The compound demonstrated notable cytotoxicity with an IC50 value of 0.67 µM against PC-3 cells, indicating strong antiproliferative effects .

- Mechanism of Action : The mechanism behind the anticancer activity may involve apoptosis induction and inhibition of key signaling pathways such as EGFR and Src kinases. Molecular docking studies suggest that these compounds bind effectively to target sites involved in cancer progression .

Antimicrobial Activity

The oxadiazole derivatives have also been explored for their antimicrobial properties.

Key Studies

- Antibacterial Activity : Compounds similar to 3-(2,4-dimethoxyphenyl)-5-(3-(furan-2-yl)-1H-pyrazol-5-yl)-1,2,4-oxadiazole were assessed for their efficacy against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Antitubercular Activity : In a study focused on antitubercular properties, certain oxadiazole derivatives exhibited strong inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as therapeutic agents in treating resistant strains .

Data Summary

Case Studies

- Case Study 1 : A recent investigation into a series of oxadiazole derivatives showed that modifications to the furan and pyrazole moieties could enhance anticancer activity significantly. This study utilized a range of cancer cell lines to evaluate efficacy and elucidate structure-activity relationships.

- Case Study 2 : Another study focused on the synthesis of various substituted oxadiazoles and their subsequent testing for antimicrobial properties demonstrated that specific substitutions led to increased potency against both bacterial strains and fungal pathogens.

Q & A

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, furan protons at δ 6.5–7.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₉H₁₆N₄O₄: 381.1194) .

- Supercritical Fluid Chromatography (SFC) : Assesses enantiopurity (>97% ee in analogous compounds) .

- X-ray crystallography : SHELX software refines crystal structures for absolute configuration determination .

How can researchers troubleshoot low yields during oxadiazole cyclization?

Q. Advanced

- Optimize reaction conditions : Increase temperature (e.g., reflux in POCl₃) or extend reaction time (8–12 hours) .

- Catalyst/base selection : Replace Cs₂CO₃ with NaH for amidoxime cyclization, improving yields from 51% to 78% in .

- Purification : Use gradient flash chromatography (e.g., hexane:EtOAc from 5:1 to 1:1) to isolate pure product .

Data Note : reports ~70% yields for POCl₃-mediated cyclization, while achieves higher yields with amidoximes.

How to design structure-activity relationship (SAR) studies for biological evaluation?

Q. Advanced

- Substituent variation : Modify methoxy groups on the phenyl ring or replace the furan with thiophene/thiazole to assess activity changes .

- Biological assays : Test analogs in apoptosis induction (e.g., caspase activation) or cytotoxicity assays (MTT, IC₅₀ determination) .

- Computational modeling : Perform molecular docking (e.g., against 14-α-demethylase in ) to predict binding affinities .

Example : identified 5-(3-chlorothiophen-2-yl)-3-phenyl oxadiazoles as potent apoptosis inducers (IC₅₀ < 10 nM).

How to resolve discrepancies in NMR data between synthetic batches?

Q. Advanced

- Dynamic effects : Check for tautomerism in the pyrazole ring (e.g., 1H-pyrazole vs. 2H-pyrazole) using 2D NMR (COSY, HSQC) .

- Impurity analysis : Recrystallize or repurify via preparative HPLC to remove byproducts (e.g., uncyclized intermediates) .

- Cross-validation : Compare spectral data with literature (e.g., furan C=O stretch at 1650 cm⁻¹ in IR) .

What methods are recommended for evaluating in vitro cytotoxicity?

Q. Advanced

- MTT assay : Measure cell viability in cancer lines (e.g., T47D breast cancer cells) after 48-hour exposure .

- Flow cytometry : Assess cell cycle arrest (e.g., G₁ phase accumulation in ) and apoptosis via Annexin V staining .

- Dose-response curves : Calculate IC₅₀ values using non-linear regression models (e.g., GraphPad Prism) .

How can computational methods predict biological targets or mechanisms?

Q. Advanced

- Molecular docking : Use AutoDock Vina to dock the compound into target proteins (e.g., TIP47 in ) .

- Molecular dynamics (MD) : Simulate ligand-protein interactions over 100 ns to evaluate binding stability .

- Photoaffinity labeling : Identify targets experimentally, as in ’s discovery of TIP47 as a molecular target .

What are key considerations for scaling up synthesis for preclinical studies?

Q. Advanced

- Solvent selection : Replace DMF with toluene or EtOAc for safer large-scale reactions .

- Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd(PPh₃)₄ on silica) for Suzuki couplings to attach aryl groups .

- Process optimization : Conduct Design of Experiments (DoE) to identify critical parameters (e.g., temperature, stoichiometry) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.